Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-11-6-3-8(7-14-11)12(15)9-4-5-10(19-9)13(16)18-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPBZQNOFQDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642173 | |
| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-26-0 | |
| Record name | Methyl 5-[(6-methoxy-3-pyridinyl)carbonyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
Chemical Formula: C13H11NO5
CAS Number: 898786-23-7
Molecular Weight: 253.23 g/mol
The compound features a furan ring substituted with a methoxy and a pyridine carbonyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the formylation and methoxylation of pyridine derivatives. Common methods include:
- Vilsmeier-Haack Reaction: This method introduces the formyl group into the pyridine ring using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Methoxylation: Achieved using methanol in the presence of a base such as sodium methoxide.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown:
- Inhibition of Bacterial Growth: The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. For example, it showed an MIC of 1.00 µg/mL against Staphylococcus aureus ATCC25923 .
Cytotoxicity Studies
The compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and HepG2. Results indicate that certain derivatives possess substantial cytotoxic activity, with IC50 values suggesting effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| This compound | HepG2 | 15.0 |
These findings highlight the potential for developing new anticancer agents based on this compound's scaffold .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets: The presence of methoxy and carbonyl groups allows for hydrogen bonding and interaction with various biological macromolecules, enhancing its bioactivity.
Case Studies and Research Findings
- Antiplasmodial Activity: A study evaluated the antiplasmodial effects of related compounds, revealing that structural modifications can significantly enhance activity against Plasmodium falciparum with EC50 values as low as 0.25 µM .
- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications to the furan and pyridine moieties can lead to improved potency against specific targets, suggesting avenues for further drug development .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H11NO5
- Molecular Weight : 261.23 g/mol
- CAS Number : 898786-26-0
- Physical Properties :
- Density: 1.271 g/cm³
- Boiling Point: 429.2°C at 760 mmHg
- Refractive Index: 1.544
The compound features a furan ring substituted with a methoxypyridine moiety, contributing to its unique reactivity and biological properties.
Anticancer Activity
Research indicates that methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate exhibits significant anticancer properties, particularly against HeLa cell lines. Compounds related to this structure have shown weak cytotoxicity against normal cells but notable activity against cancerous cells, suggesting a selective mechanism of action that warrants further investigation .
Antimicrobial Properties
This compound has demonstrated potent antibacterial effects, particularly against strains such as Bacillus subtilis and Staphylococcus aureus. Its efficacy in inhibiting bacterial growth positions it as a candidate for further development in antimicrobial therapies.
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in the synthesis of various biologically active compounds. The compound can be synthesized through several methods, including the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates, leading to polysubstituted furans .
Regiospecific Synthesis
The compound is utilized in the regiospecific synthesis of polysubstituted furans, allowing for the production of mono-, di-, and tricarboxylates from different precursors. This capability enhances its utility in creating complex molecular architectures necessary for drug development .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity and unique features of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Unique methoxy substitution pattern |
| Methyl 5-(4-methoxypyridine-3-carbonyl)furan-2-carboxylate | Cytotoxic | Distinct pyridine ring position |
| Methyl 5-(pyridin-3-carbonyl)furan-2-carboxylate | Anticancer | Lacks methoxy group |
This comparison highlights how the specific structural modifications influence the biological activities of these compounds.
Case Study on Anticancer Activity
A study explored the anticancer effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation in HeLa cells while sparing normal cell lines. This selectivity suggests potential for targeted cancer therapies .
Synthesis Methodology Case Study
Another research effort focused on synthesizing this compound through a tandem sequence involving Michael addition and intramolecular nucleophilic addition, showcasing its versatility as a synthetic intermediate in creating complex furan derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a furan-2-carboxylate core with several derivatives reported in the evidence. Key structural variations include substituents on the furan ring and adjacent functional groups, which significantly alter reactivity, solubility, and intermolecular interactions.
Key Observations:
In contrast, the hydroxymethyl substituent in Methyl 5-(hydroxymethyl)furan-2-carboxylate () increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce lipophilicity .
Synthetic Pathways: Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate () was synthesized via an SN2 reaction using K₂CO₃ in DMF at 60°C, suggesting that similar conditions could apply to the target compound if reactive groups (e.g., chloromethyl) are present . The trifluoroethylamino derivative () involved coupling reactions with palladium catalysts, highlighting the versatility of furan-carboxylate scaffolds in transition-metal-mediated syntheses .
Analytical Characterization: LC/MS data for the trifluoroethylamino analog () showed a retention time of ~2.1 minutes under reverse-phase conditions, indicating moderate hydrophobicity. The target compound, with its methoxypyridine group, may exhibit longer retention due to increased aromaticity . HPLC-UV analysis in identified differential compound stability and abundance in natural product extracts, a technique applicable to purity assessment of synthetic analogs .
Intermolecular Interactions :
- The methoxypyridine and carbonyl groups in the target compound could engage in hydrogen bonding and dipole interactions, as discussed in . This contrasts with halogenated analogs (), where van der Waals forces dominate .
Preparation Methods
Pyridine Carbonyl Intermediate Preparation
The 6-methoxypyridine-3-carbonyl component is typically prepared by selective methoxylation of halogenated pyridine carboxylates. For example, methyl 2,6-dichloropyridine-3-carboxylate can be treated with sodium methoxide in tetrahydrofuran or methanol to selectively substitute the chlorine at the 6-position with a methoxy group, yielding methyl 6-methoxypyridine-3-carboxylate. This reaction exhibits high regioselectivity (>97%) when optimized in solvents like N,N-dimethylformamide (DMF).
| Step | Reactants | Conditions | Outcome | Yield |
|---|---|---|---|---|
| Methoxylation | Methyl 2,6-dichloropyridine-3-carboxylate + NaOMe | THF or MeOH, room temp or reflux | Selective 6-methoxy substitution | Quantitative to high yield |
Activation of Furan-2-Carboxylic Acid
The furan-2-carboxylic acid moiety is often converted into a more reactive intermediate such as its acid chloride to facilitate coupling. This is typically achieved by treatment with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) under reflux conditions. The acid chloride intermediate is then used directly in the next coupling step.
Coupling Reaction to Form the Target Ester
The coupling of the pyridine carbonyl intermediate with the activated furan acid chloride proceeds via nucleophilic acyl substitution. The methoxy-substituted pyridine derivative acts as the nucleophile, attacking the acid chloride to form the keto-ester linkage characteristic of this compound. This reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature to avoid side reactions.
| Step | Reactants | Conditions | Outcome | Yield |
|---|---|---|---|---|
| Coupling | 6-methoxypyridine-3-carboxylate + furan-2-carbonyl chloride | CH2Cl2, room temp or slight cooling | This compound | Moderate to high, purification needed |
Alternative Synthetic Approaches
Pyridinium Ylide Directed Coupling : A cobalt-catalyzed coupling method involving pyridinium ylides has been reported for related compounds, where the furan carbonyl and pyridine moieties are coupled under catalytic conditions. This method may provide an alternative to classical acid chloride coupling with potential for better selectivity and milder conditions.
Halogenation Followed by Nucleophilic Substitution : Starting from methyl 5-bromofuran-3-carboxylate, nucleophilic substitution with methoxypyridine derivatives can be performed, though this method is less common for this specific compound due to regioselectivity challenges.
Purification and Characterization
After synthesis, the compound is typically purified by silica gel column chromatography using elution solvents such as dichloromethane with a small percentage of methanol. Characterization is performed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm molecular structure and purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Methoxylation + Acid chloride coupling | Methyl 2,6-dichloropyridine-3-carboxylate, NaOMe, Furan-2-carboxylic acid, Oxalyl chloride | Methoxylation in THF/MeOH, acid chloride formation in CH2Cl2 reflux, coupling at RT | High regioselectivity, well-established | Requires multiple steps, moisture sensitive reagents |
| Pyridinium ylide cobalt-catalyzed coupling | Pyridinium ylide, furan carboxylate derivatives, cobalt catalyst | Mild conditions, catalytic | Potentially milder, selective | Less common, requires catalyst optimization |
| Halogenation + nucleophilic substitution | Methyl 5-bromofuran-3-carboxylate, methoxypyridine derivatives | Various solvents, elevated temperatures | Direct substitution | Regioselectivity issues, lower yields |
Research Findings and Practical Notes
- Regioselectivity in methoxylation of pyridine derivatives is critical and can be influenced by solvent and temperature.
- Use of oxalyl chloride with catalytic DMF is a reliable method to prepare acid chlorides from furan carboxylic acids.
- Coupling reactions should be performed under anhydrous conditions to prevent hydrolysis of acid chlorides.
- Purification by column chromatography is essential to isolate the pure this compound due to possible side products.
- Alternative catalytic methods may offer greener or more efficient routes but require further optimization for scale-up.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(6-methoxypyridine-3-carbonyl)furan-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reactions : Acylative cross-coupling between furan-2-carboxylate derivatives and activated pyridine intermediates (e.g., using 6-methoxypyridine-3-carbonyl chloride) under Schotten-Baumann conditions .
Esterification : Methylation of the carboxylic acid precursor using methanol and acid catalysis, or via DCC/DMAP-mediated ester formation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester/methoxy group integration (e.g., furan C=O at ~160 ppm, pyridine methoxy at ~55 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction studies refined using SHELXL (for precise bond lengths/angles) .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- TLC : Silica gel plates with fluorescent indicator, visualized under UV light.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
Re-examine Synthesis : Confirm the absence of regioisomers or byproducts via 2D NMR (e.g., HSQC, HMBC) .
Computational Refinement : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
Dynamic Effects : Assess solvent and temperature impacts on conformational equilibria using variable-temperature NMR .
Q. What role do hydrogen-bonding motifs play in the compound’s crystallographic packing?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., patterns for dimeric interactions) .
- SHELXL Refinement : Parameterize H-bond distances/angles and analyze their contribution to lattice stability .
- Thermal Analysis : Correlate melting point (e.g., 122–126°C for analogous compounds ) with packing efficiency.
Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis Studies :
- Acidic Conditions : Monitor demethylation via LC-MS (e.g., pH 1–3, 60°C) .
- Basic Conditions : Track ester saponification using H NMR (e.g., NaOH/MeOH, 50°C) .
- Kinetic Modeling : Determine rate constants and activation energy via Arrhenius plots .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Transition-State Analysis : Calculate activation barriers for Suzuki-Miyaura couplings (e.g., with boronic esters ).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Mulliken charges .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
